2-Amino-4-(trifluoromethyl)benzohydrazide
Overview
Description
2-Amino-4-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H8F3N3O. It is characterized by the presence of an amino group, a trifluoromethyl group, and a benzohydrazide moiety.
Biochemical Analysis
Biochemical Properties
2-Amino-4-(trifluoromethyl)benzohydrazide plays a significant role in biochemical reactions, primarily as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor, thus playing a crucial role in glucose homeostasis. By inhibiting PTP1B, this compound enhances insulin signaling, which can be beneficial in the treatment of conditions such as type 2 diabetes and obesity
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In particular, it enhances insulin signaling in adipocytes and hepatocytes by inhibiting PTP1B. This leads to increased glucose uptake and improved insulin sensitivity. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in glucose metabolism and insulin signaling, thereby influencing cellular functions related to energy homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of protein tyrosine phosphatase 1B (PTP1B), thereby inhibiting its enzymatic activity This inhibition prevents the dephosphorylation of the insulin receptor, leading to sustained insulin signalingThe compound’s ability to modulate gene expression also contributes to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PTP1B and enhanced insulin signaling. The potential degradation of the compound and its long-term impact on cellular processes in vivo remain areas of active research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and improve glucose homeostasis without causing significant adverse effects. At higher doses, potential toxic effects may be observed, including hepatotoxicity and alterations in metabolic parameters. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism and insulin signaling. By inhibiting protein tyrosine phosphatase 1B (PTP1B), the compound enhances insulin signaling and promotes glucose uptake in cells. Additionally, it may interact with other enzymes and cofactors involved in metabolic processes, although further research is needed to fully elucidate these interactions. The compound’s effects on metabolic flux and metabolite levels are also areas of ongoing investigation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is likely transported into cells via specific transporters or binding proteins, although the exact mechanisms remain to be determined. Once inside the cells, this compound may accumulate in specific cellular compartments, influencing its localization and activity. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and proteins. The precise subcellular localization of this compound and its impact on cellular function are areas of active research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Amino-4-(trifluoromethyl)benzoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or nitroso derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-4-(trifluoromethyl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of protein tyrosine phosphatase 1B, which is a target for diabetes and obesity treatments.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)benzenethiol: Similar in structure but contains a thiol group instead of a hydrazide group.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a hydrazide group.
Uniqueness
2-Amino-4-(trifluoromethyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)4-1-2-5(6(12)3-4)7(15)14-13/h1-3H,12-13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOLDFRTBUUFRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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